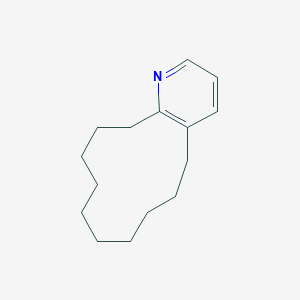

2,3-cyclododecenopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-2-4-6-8-12-15-14(10-7-5-3-1)11-9-13-16-15/h9,11,13H,1-8,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOGXNQAWCDJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC2=C(CCCC1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40984254 | |

| Record name | 5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6571-43-3 | |

| Record name | 2,3-Cyclododecenopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6571-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca(b)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006571433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca(b)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Friedländer Annulation with Cyclododecanone

Synthesis of 6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline

Executive Summary

This technical guide details the synthesis of 6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoline via the Friedländer annulation. This reaction involves the condensation of 2-aminobenzaldehyde (or 2-aminoaryl ketones) with cyclododecanone .

The resulting tricyclic scaffold is of significant interest in medicinal chemistry as a lipophilic analogue of Tacrine (tetrahydroacridine), the first FDA-approved acetylcholinesterase (AChE) inhibitor for Alzheimer's disease. Expanding the aliphatic ring size from cyclohexane (

Part 1: Mechanistic Foundations

The Friedländer annulation is a condensation-cyclization sequence. When applied to cyclododecanone , the reaction overcomes significant steric and conformational energy barriers inherent to macrocyclic ketones.

Reaction Pathway

The mechanism proceeds through two primary stages:[1]

-

Intermolecular Condensation: Formation of a Schiff base (imine) between the amino group of the 2-aminobenzaldehyde and the carbonyl of cyclododecanone.

-

Intramolecular Aldol-Type Condensation: The

-methylene of the cyclododecanone attacks the aldehyde carbonyl of the 2-aminobenzaldehyde (or vice-versa depending on pH), followed by dehydration to aromatize the pyridine ring.

Note on Regioselectivity: Since cyclododecanone is symmetrical, regioselectivity is not an issue during the initial enolization. However, the conformational flexibility of the 12-membered ring can slow the rate of cyclization compared to 5- or 6-membered rings.

Figure 1: Mechanistic pathway of the Friedländer annulation.

Part 2: Catalytic Strategies & Optimization

The choice of catalyst is critical when working with cyclododecanone due to its high melting point (

Comparative Analysis of Catalytic Systems

| Catalyst System | Conditions | Yield | Advantages | Disadvantages |

| Refluxing KOH/EtOH | 65-75% | Classic, cheap reagents. | Harsh basicity, side reactions (aldol self-condensation), poor solubility. | |

| Brønsted Acid ( | 70-80% | Faster than base. | Corrosive, difficult workup, potential charring. | |

| Lewis Acid ( | Solvent-free, | 85-92% | Green chemistry , high yield, minimal workup. | Catalyst cost. |

| Solid Acid ( | Solvent-free, | 88-90% | Reusable catalyst, eco-friendly. | Requires preparation of catalyst. |

Expert Insight: For cyclododecanone, solvent-free Lewis acid catalysis is superior. The melt phase (above

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Solvent-Free / Lewis Acid)

Recommended for high purity and yield.

Reagents:

-

2-Aminobenzaldehyde: 1.0 mmol (121 mg)

-

Cyclododecanone: 1.1 mmol (200 mg)

-

Catalyst: Indium(III) chloride (

): 10 mol% (22 mg) or Silica Sulfuric Acid (SSA): 50 mg.

Workflow:

-

Mixing: In a 10 mL round-bottom flask, combine 2-aminobenzaldehyde and cyclododecanone.

-

Catalyst Addition: Add the

or SSA. -

Reaction: Heat the mixture to

in an oil bath. The solids will melt into a homogeneous oil. Stir magnetically for 45–60 minutes.-

Checkpoint: Monitor via TLC (Eluent: Hexane/EtOAc 4:1). The aldehyde spot (

) should disappear.

-

-

Workup:

-

Cool to room temperature.

-

Add 5 mL of Ethyl Acetate (EtOAc) to dissolve the crude product.

-

Filter through a small pad of Celite (to remove solid catalyst) or wash with water (

) if using soluble Lewis acids.

-

-

Purification: Evaporate solvent. Recrystallize from hot Ethanol/Water (9:1) to obtain pale yellow crystals.

Protocol B: The "Classic" Method (Base-Catalyzed)

Use if Lewis acids are unavailable.

Reagents:

-

2-Aminobenzaldehyde: 5.0 mmol

-

Cyclododecanone: 5.0 mmol

-

KOH (saturated ethanolic solution): 5 mL

Workflow:

-

Dissolve both reactants in 20 mL of absolute ethanol.

-

Add saturated KOH solution dropwise.

-

Reflux for 6–8 hours.

-

Pour the reaction mixture into ice-cold water. The product will precipitate.

-

Filter, dry, and recrystallize from ethanol.

Part 4: Troubleshooting & Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must be validated using NMR spectroscopy. The macrocyclic ring introduces specific signatures.

1. Proton NMR (

NMR, 400 MHz,

)

The spectrum should show three distinct regions:

-

Aromatic Region (7.4 – 8.1 ppm): 4H, corresponding to the quinoline benzene ring.

-

8.05 (d, 1H, H-8),

-

8.05 (d, 1H, H-8),

-

Benzylic/Allylic Methylenes (2.9 – 3.2 ppm): 4H. These are the protons on the cyclododecane ring immediately adjacent to the pyridine nitrogen and carbon (C-6 and C-15 positions).

-

Diagnostic Signal: A triplet or broad multiplet around

3.0 ppm.

-

-

Macrocyclic Envelope (1.2 – 1.9 ppm): ~16H. A broad multiplet representing the remaining methylene groups of the cyclododecane ring.

2. Carbon NMR (

NMR)

-

Diagnostic Peaks:

-

Quinoline carbons: ~125–160 ppm.

-

Benzylic carbons (C-6, C-15): ~30–35 ppm (deshielded).

-

Aliphatic carbons: ~22–28 ppm.

-

3. Melting Point

-

Expected Range:

(varies slightly with purity/crystal habit).

Part 5: Therapeutic Utility (Tacrine Analogues)[2]

The synthesis of decahydrocyclododeca[b]quinoline is primarily driven by the search for Alzheimer's therapeutics.

Structure-Activity Relationship (SAR):

-

Tacrine (Tetrahydroacridine): High affinity for AChE but high hepatotoxicity.

-

Cyclododeca- Analogue: The larger hydrophobic ring interacts with the peripheral anionic site (PAS) of the AChE enzyme. The increased lipophilicity improves BBB penetration, while the steric bulk often prevents the formation of toxic reactive metabolites (quinone methides) associated with Tacrine liver toxicity.

Figure 2: SAR logic for expanding the aliphatic ring size.

References

-

Friedländer, P. (1882).[2][3][4][5] "Ueber o-Amidobenzaldehyd".[2] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link[2]

-

Marco-Contelles, J., et al. (2009).[2] "Friedländer Reaction: A Powerful Strategy for the Synthesis of Heterocycles". Chemical Reviews, 109(6), 2652–2671. Link

-

Camps, P., et al. (2000). "Synthesis and Acetylcholinesterase Inhibitory Activity of Some New Tacrine Analogues". Bioorganic & Medicinal Chemistry, 8(8), 2087-2098. Link

-

Musial, A., et al. (2007). "Recent developments in the synthesis of tacrine congeners as acetylcholinesterase inhibitors". Current Medicinal Chemistry, 14(25), 2654-2679. Link

-

Shaabani, A., et al. (2008). "Silica sulfuric acid as an efficient and reusable catalyst for the synthesis of quinoline derivatives via Friedländer hetero-annulation". Catalysis Communications, 9(5), 870-875. Link

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Characterization of 2,3-Cyclododecenopyridine: A Comprehensive Analytical Guide

Executive Summary & Structural Complexities

2,3-Cyclododecenopyridine (CAS 6571-43-3), systematically known as 5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine, is a specialized heterocyclic compound with the molecular formula C15H23N and a molecular weight of 217.35 g/mol [1]. Recognized as a critical building block in medicinal chemistry and agrochemical development, its value stems from its unique architecture: a rigid, electron-deficient pyridine ring fused to a highly flexible, 12-membered aliphatic cyclododecane ring[1].

From an analytical perspective, this structural dichotomy presents unique spectroscopic challenges. The large alkyl framework of the cyclododecene ring acts as a weak electron-donating group, subtly altering the electronic transitions of the pyridine core[1]. Furthermore, the steric bulk and restricted rotation of the C-C single bonds within the macrocycle induce complex diastereotopic behavior and overlapping aliphatic signals[2]. To achieve unambiguous structural elucidation, a multi-modal spectroscopic approach is required.

Multi-modal spectroscopic workflow for 2,3-cyclododecenopyridine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality in NMR Acquisition

The fused macrocyclic ring dictates the NMR strategy. In 2,3-cyclododecenopyridine, the C-2 and C-3 positions of the pyridine ring are occupied by the fused cyclododecene ring[1]. The remaining pyridine protons (C-4, C-5, C-6) are electronically distinct and easily resolved. However, the methylene protons of the cyclododecane ring (C-6 to C-12 of the aliphatic chain) suffer from severe chemical shift overlap, typically appearing as an unresolved multiplet in the 1.27–1.58 ppm range[2].

Because the macrocycle can adopt multiple low-energy conformations, restricted rotation can induce axial chirality or diastereotopic behavior in the methylene protons adjacent to the pyridine ring[2]. Therefore, 1D ¹H NMR is insufficient for total assignment; 2D techniques (H,H-COSY and ¹H-¹³C HSQC) are mandatory to trace the spin systems from the rigid pyridine core into the flexible aliphatic chain.

Expected Chemical Shifts

Based on structural analogs and patent literature detailing the quaternization of 2,3-cyclododecenopyridine[3], the following table summarizes the anticipated ¹H and ¹³C NMR assignments.

Table 1: Anticipated NMR Spectral Data (CDCl₃, 400 MHz)

| Position | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) | Assignment Rationale |

| C-6 (Pyridine α) | ~8.35 | Doublet (d) | ~146.5 | Deshielded by adjacent electronegative nitrogen. |

| C-4 (Pyridine γ) | ~7.40 | Doublet (d) | ~136.8 | Para to the nitrogen, moderate deshielding. |

| C-5 (Pyridine β) | ~7.05 | Doublet of doublets (dd) | ~121.5 | Meta to nitrogen, least deshielded aromatic proton. |

| C-2, C-3 (Fused) | - | - | ~160.2, ~133.4 | Quaternary carbons fused to the macrocycle. |

| Aliphatic α-CH₂ | 2.50 – 3.00 | Multiplets (m) | 30.0 – 35.0 | Deshielded by the anisotropic effect of the pyridine ring. |

| Aliphatic Bulk CH₂ | 1.27 – 1.58 | Massive Multiplet (m) | 22.0 – 28.0 | Overlapping signals due to conformational averaging[2]. |

Step-by-Step NMR Protocol

-

Sample Preparation: Dissolve 15–20 mg of high-purity 2,3-cyclododecenopyridine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Instrument Calibration: Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl₃.

-

1D Acquisition:

-

Acquire a standard ¹H spectrum (ns=16, d1=2s) to assess purity and aromatic resolution.

-

Acquire a ¹³C{¹H} spectrum (ns=512, d1=2s) to identify the 15 distinct carbon environments.

-

-

2D Acquisition: Run gradient-selected COSY (gs-COSY) to establish connectivity between the α-CH₂ protons and the bulk aliphatic chain. Run HSQC to correlate the heavily overlapped 1.27–1.58 ppm proton multiplets to their respective ¹³C signals.

High-Resolution Mass Spectrometry (HRMS) & Ion Mobility

Mechanistic Causality in Mass Spectrometry

For macrocyclic heterocycles, exact mass determination confirms the elemental composition (C15H23N), while Ion Mobility-Mass Spectrometry (IM-MS) provides the Collision Cross Section (CCS). The CCS value is a physical property related to the 3D size and shape of the gas-phase ion. Because the 12-membered ring can collapse or expand depending on the adduct formed, measuring the CCS helps differentiate 2,3-cyclododecenopyridine from isomeric linear alkyl-pyridines[4].

Table 2: Predicted Adducts and CCS Values for 2,3-Cyclododecenopyridine [4]

| Adduct Species | Exact Mass (m/z) | Predicted CCS (Ų) |

| [M+H]⁺ | 218.1903 | 149.6 |

| [M+Na]⁺ | 240.1723 | 152.5 |

| [M+K]⁺ | 256.1462 | 150.2 |

| [M+NH₄]⁺ | 235.2169 | 164.4 |

Step-by-Step LC-ESI-HRMS Protocol

-

Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote protonation at the pyridine nitrogen.

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% formic acid) over 5 minutes.

-

Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

-

Acquisition: Scan across an m/z range of 100–500. Utilize a lock-mass (e.g., Leucine Enkephalin, m/z 556.2771) for continuous exact mass correction.

-

Validation: Ensure the observed [M+H]⁺ peak is within < 3 ppm mass error of the theoretical m/z 218.1903.

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy

FT-IR Spectroscopy

Infrared spectroscopy validates the functional group integrity of the molecule. The absence of N-H or O-H stretching (above 3000 cm⁻¹) confirms the tertiary nature of the fused pyridine nitrogen.

-

Protocol: Place 2 µL of the neat liquid (boiling point 165-175 °C at 3.7 mm Hg[1]) onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Key Diagnostic Bands:

-

2850 – 2950 cm⁻¹: Strong, sharp bands corresponding to the symmetric and asymmetric C-H stretching of the massive cyclododecane ring.

-

1580 – 1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyridine core.

-

UV-Vis Spectrophotometry

The electronic transitions of the pyridine ring are subtly modulated by the weak electron-donating effect of the fused alkyl macrocycle[1].

-

Protocol: Prepare a 10 µM solution in spectroscopic grade ethanol. Scan from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.

-

Expected Transitions: A strong π → π* transition around 260–270 nm, and a weaker, symmetry-forbidden n → π* transition (originating from the nitrogen lone pair) near 290–300 nm.

References

-

PubChemLite / Université du Luxembourg. (2025). 2,3-cyclododecenopyridine (C15H23N). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Synthesis of indole–cycloalkyl[b]pyridine hybrids via a four-component six-step tandem process. Retrieved from[Link]

- Google Patents. (1998). US5705312A - Photograph system.

Sources

- 1. 2,3-Cyclododecenopyridine (CAS 6571-43-3) For Research [benchchem.com]

- 2. BJOC - Synthesis of indole–cycloalkyl[b]pyridine hybrids via a four-component six-step tandem process [beilstein-journals.org]

- 3. US5705312A - Photograph system - Google Patents [patents.google.com]

- 4. PubChemLite - 2,3-cyclododecenopyridine (C15H23N) [pubchemlite.lcsb.uni.lu]

Navigating the Dynamic Landscape: A Technical Guide to the Conformational Analysis of Large-Ring Fused Pyridines

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The fusion of a rigid pyridine ring into a large, flexible macrocyclic scaffold creates a class of molecules with profound implications for drug discovery and materials science.[1][2][3][4][5][6][7] The conformational behavior of these systems is a complex interplay of the pyridine's electronic and steric influence and the inherent flexibility of the macrocycle. Understanding and predicting their three-dimensional structure is paramount for designing molecules with specific biological activities and material properties. This in-depth technical guide provides a comprehensive overview of the principles and practices for the conformational analysis of large-ring fused pyridines. We will delve into the synergistic application of experimental and computational techniques, offering field-proven insights and detailed protocols to empower researchers in this challenging yet rewarding area of study.

The Unique Challenge of Large-Ring Fused Pyridines

The conformational analysis of macrocycles is an inherently complex field due to the large number of rotatable bonds and the potential for transannular interactions.[8][9] This complexity is further nuanced in pyridine-fused systems. The rigid pyridine moiety introduces a degree of pre-organization, yet its nitrogen atom and aromaticity bring unique electronic and steric demands that influence the overall shape and dynamics of the macrocycle. These molecules often exhibit a "chameleonic" behavior, adopting different conformations in response to their environment, which can be critical for their biological function.[10][11]

The conformational landscape of these molecules is governed by a delicate balance of several factors:

-

Ring Strain: The fusion of the planar pyridine ring to a flexible macrocycle can introduce significant strain, dictating the accessible conformations.

-

Transannular Interactions: Non-covalent interactions, such as hydrogen bonds and π-π stacking involving the pyridine ring, can stabilize specific conformations.[8][9]

-

Steric Hindrance: Substituents on both the pyridine and the macrocyclic portion of the molecule will sterically influence the preferred torsional angles.

-

Solvent Effects: The polarity of the solvent can dramatically alter the conformational equilibrium by stabilizing or destabilizing different conformers.[10][11]

A thorough understanding of these competing forces is essential for a successful conformational analysis.

The Experimental Toolbox: Elucidating Conformation in Solution and Solid State

A multi-pronged experimental approach is often necessary to gain a comprehensive understanding of the conformational preferences of large-ring fused pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Dynamics

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[12][13] For large-ring fused pyridines, a suite of NMR experiments can provide a wealth of information.

Key NMR Techniques:

-

¹H NMR Chemical Shifts and Coupling Constants: The chemical shifts of protons on the macrocycle can be highly sensitive to their local environment and thus to the overall conformation. Vicinal (³J) coupling constants, through the Karplus equation, can provide estimates of dihedral angles along the macrocyclic backbone.[8]

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close in proximity (typically < 5 Å). The resulting NOE constraints are crucial for defining the global fold of the molecule.

-

Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information by reporting on the orientation of bond vectors relative to a common alignment frame. This can be particularly useful for defining the relative orientation of the pyridine ring and the macrocycle.

-

Variable Temperature (VT) NMR: By studying the NMR spectra at different temperatures, one can investigate the thermodynamics of conformational exchange processes. This can reveal the presence of multiple, interconverting conformers.[14]

Protocol: A General NMR Workflow for Conformational Analysis

-

Sample Preparation: Dissolve the purified large-ring fused pyridine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) at a concentration of 5-10 mM. The choice of solvent is critical as it can influence the conformational equilibrium.[10][11]

-

Initial 1D ¹H and ¹³C Spectra: Acquire high-resolution 1D spectra to assess sample purity and obtain initial chemical shift assignments.

-

2D Homonuclear Correlation Spectroscopy (COSY, TOCSY): Use these experiments to establish scalar coupling networks and assign the proton resonances of the macrocyclic backbone and any substituents.

-

2D Heteronuclear Correlation Spectroscopy (HSQC, HMBC): Assign the carbon resonances and obtain long-range C-H connectivity information, which can aid in the assignment of quaternary carbons and protons on the pyridine ring.

-

NOESY/ROESY Data Acquisition: Acquire 2D NOESY or ROESY spectra with mixing times appropriate for the size of the molecule (typically 100-400 ms).

-

Data Analysis and Structure Calculation: Integrate the NOE cross-peaks and convert them into distance restraints. These restraints, along with dihedral angle restraints from coupling constants, can be used in molecular modeling programs to generate a family of conformers consistent with the NMR data.

Diagram: Integrated NMR and Computational Workflow

Caption: Integrated workflow for NMR-based conformational analysis.

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[15][16] This technique is invaluable for validating computational models and for understanding the intrinsic conformational preferences of the molecule in the absence of solvent. However, it is important to remember that the conformation observed in the crystal may not be the dominant conformation in solution due to packing forces.[17]

Protocol: Key Steps in X-ray Crystallography

-

Crystallization: This is often the most challenging step. A variety of techniques, such as slow evaporation, vapor diffusion, and liquid-liquid diffusion, should be screened with a range of solvents and solvent mixtures to obtain single crystals of suitable quality.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. A molecular model is then built into the electron density and refined to best fit the experimental data.

Computational Chemistry: Exploring the Conformational Energy Landscape

Computational methods are indispensable for exploring the vast conformational space of large-ring fused pyridines and for providing a thermodynamic context for the experimentally observed structures.[18][19][20]

Conformational Search Algorithms

The first step in a computational analysis is to generate a diverse set of low-energy conformers. Several algorithms are available for this purpose:

-

Systematic Search: This method exhaustively rotates all rotatable bonds by a defined increment. While thorough, it can be computationally prohibitive for large, flexible molecules.

-

Stochastic and Monte Carlo Methods: These methods randomly sample the conformational space, often with an energy-based criterion for accepting new conformations.[21]

-

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time by solving Newton's equations of motion. By simulating the molecule at an elevated temperature, it can overcome energy barriers and explore a wide range of conformations.[22][23]

Table: Comparison of Conformational Search Methods

| Method | Advantages | Disadvantages | Best Suited For |

| Systematic Search | Exhaustive, guaranteed to find the global minimum if the grid is fine enough. | Computationally expensive, suffers from combinatorial explosion. | Small molecules with few rotatable bonds. |

| Monte Carlo | Computationally efficient, good for exploring diverse conformational space. | May not find all low-energy minima, can get trapped in local energy wells. | Initial exploration of the conformational landscape. |

| Molecular Dynamics | Provides information on dynamics and thermodynamics, can overcome energy barriers. | Computationally intensive, results can be sensitive to force field choice and simulation time. | Detailed analysis of conformational flexibility and interconversion. |

Quantum Mechanical Calculations

Once a set of low-energy conformers has been generated, their geometries and relative energies can be refined using quantum mechanical (QM) methods, such as Density Functional Theory (DFT).[24] DFT calculations provide a more accurate description of the electronic structure and are particularly important for capturing the subtle electronic effects of the pyridine ring.[24][25]

Protocol: A Typical Computational Workflow

-

Initial 3D Structure Generation: Build a 3D model of the large-ring fused pyridine using a molecular editor.

-

Conformational Search: Employ a suitable conformational search algorithm (e.g., Monte Carlo or Molecular Dynamics) using a molecular mechanics force field (e.g., OPLS, AMBER) to generate a large number of conformers.

-

Geometry Optimization and Energy Minimization: Minimize the energy of all generated conformers using the same force field.

-

Clustering and Selection: Cluster the conformers based on their root-mean-square deviation (RMSD) and select the lowest energy conformer from each cluster for further analysis.

-

DFT Refinement: Perform geometry optimization and frequency calculations on the selected low-energy conformers using a DFT method (e.g., B3LYP/6-31G*). The absence of imaginary frequencies confirms that the structures are true energy minima.

-

Boltzmann Averaging: Calculate the relative energies of the refined conformers and use the Boltzmann distribution to determine their populations at a given temperature. This allows for the prediction of experimentally observable properties that are an average over the conformational ensemble.

Diagram: Computational Conformational Analysis Workflow

Caption: A stepwise computational workflow for conformational analysis.

Synergy of Experiment and Theory: A Holistic Approach

The most powerful approach to conformational analysis is the integration of experimental and computational methods.[12] Experimental data, particularly from NMR, can be used to guide and validate computational searches, while computational methods can provide a detailed energetic and dynamic picture that is not directly accessible through experiment.

For example, experimentally derived NOE distance restraints can be incorporated into MD simulations to bias the sampling towards conformations that are consistent with the experimental data. Conversely, the predicted NMR chemical shifts for a computationally generated ensemble of conformers can be compared to the experimental spectrum to assess the accuracy of the computational model.

Case Study: Conformational Analysis of a 15-Membered Pyridine-Fused Macrocycle

To illustrate the application of these principles, let us consider a hypothetical 15-membered macrocycle fused to a pyridine ring.

-

Experimental Approach: A full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) in both a polar (DMSO-d₆) and a non-polar (CDCl₃) solvent would be performed. This would reveal any solvent-dependent conformational changes.[10][11] If suitable crystals can be obtained, an X-ray structure would provide a crucial reference point.

-

Computational Approach: A mixed torsional/low-mode conformational search would be performed, followed by DFT optimization of the unique low-energy conformers.[21] Molecular dynamics simulations in explicit solvent would be used to explore the dynamic behavior and the interconversion between different conformational states.[11][23]

-

Integrated Analysis: The NOE distance restraints from the NMR data would be used to filter the computationally generated conformers. The Boltzmann-averaged chemical shifts of the final computational ensemble would be compared with the experimental values to validate the model. Any significant discrepancies would prompt a re-evaluation of the computational parameters or a search for additional experimental constraints.

Future Perspectives

The field of conformational analysis is continually evolving. Advances in NMR hardware and pulse sequences, such as the use of paramagnetic lanthanide probes and solid-state NMR, will provide new ways to probe the structure and dynamics of large-ring fused pyridines.[14][26] On the computational side, the development of more accurate force fields and the increasing availability of high-performance computing will enable more extensive and realistic simulations. Machine learning and artificial intelligence are also poised to play a significant role in predicting conformational preferences and accelerating the discovery of new molecules with desired properties.

Conclusion

The conformational analysis of large-ring fused pyridines is a challenging but essential undertaking for the rational design of new drugs and materials. A judicious combination of experimental techniques, primarily NMR and X-ray crystallography, with a robust computational workflow provides the most comprehensive and reliable understanding of the conformational landscape of these complex molecules. By embracing the synergy between experiment and theory, researchers can navigate the dynamic world of these fascinating molecules and unlock their full potential.

References

-

Conformational analysis of macrocycles: comparing general and specialized methods. (2020). Journal of Computer-Aided Molecular Design, 34(3), 327-341. [Link]

-

Conformational Control of Macrocycles by Remote Structural Modification. (2019). Chemical Reviews, 119(17), 10049-10105. [Link]

-

Conformational Analysis of Macrocycles: Finding What Common Search Methods Miss. (2009). Journal of Chemical Information and Modeling, 49(10), 2242-2259. [Link]

-

Conformational Analysis of Macrocycles: Finding What Common Search Methods Miss. (2009). ResearchGate. [Link]

-

Experimental and Computational Approaches to the Study of Macrocycle Conformations in Solution. (n.d.). In Royal Society of Chemistry Books. [Link]

-

Conformational Control of Macrocycles by Remote Structural Modification. (2019). PubMed. [Link]

-

Structural, magnetic, and redox diversity of first-row transition metal complexes of a pyridine-based macrocycle: well-marked trends supported by theoretical DFT calculations. (2015). Inorganic Chemistry, 54(8), 3863-3874. [Link]

-

Conformational analysis of macrocycles: finding what common search methods miss. (2009). PubMed. [Link]

-

Simulation Reveals the Environment-dependent Conformational Switching of Macrocycles. (2022). ChemRxiv. [Link]

-

Increased Conformational Flexibility of a Macrocycle–Receptor Complex Contributes to Reduced Dissociation Rates. (2019). Angewandte Chemie International Edition, 58(40), 14216-14220. [Link]

-

Simulation Reveals the Chameleonic Behavior of Macrocycles. (2022). Journal of Chemical Information and Modeling, 63(1), 183-194. [Link]

-

Molecular Modeling of Macrocyclic Inhibitors. (n.d.). mediaTUM. [Link]

-

Structural, Magnetic, and Redox Diversity of First-Row Transition Metal Complexes of a Pyridine-Based Macrocycle: Well-Marked Trends Supported by Theoretical DFT Calculations. (2015). Inorganic Chemistry, 54(8), 3863-3874. [Link]

-

Direct synthesis of ring-fused quinolines and pyridines catalyzed by NNHY-ligated manganese complexes (Y = NR2 or SR). (2020). Catalysis Science & Technology, 10(18), 6197-6205. [Link]

-

Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. (2021). Journal of Chemical Information and Modeling, 61(11), 5519-5532. [Link]

-

Hydrocarbon Macrocycle Conformer Ensembles and 13C‐NMR Spectra. (2020). Chemistry – A European Journal, 26(48), 10899-10904. [Link]

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2011). Molecules, 16(12), 10475-10488. [Link]

-

Conformational Sampling of Macrocyclic Drugs in Different Environments. (2018). ACS Omega, 3(10), 13539-13550. [Link]

-

Coordination Chemistry of Mixed-Donor Pyridine-Containing Macrocyclic Ligands: From Optical to Redox Chemosensors for Heavy Metal Ions. (2022). Molecules, 27(1), 173. [Link]

-

Pyridyldiimine macrocyclic ligands: Influences of template ion, linker length and imine substitution on ligand synthesis, structure and redox properties. (2017). Dalton Transactions, 46(3), 859-872. [Link]

-

Navigating complex peptide structures using macrocycle conformational maps. (2022). Communications Chemistry, 5(1), 1-10. [Link]

-

Conformational analysis of macrocycles: comparing general and specialized methods. (2020). Journal of Computer-Aided Molecular Design, 34(3), 327-341. [Link]

-

Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. (2015). Chemical Reviews, 115(16), 8280-8398. [Link]

-

Conformations of saturated six-membered-ring phosphorus heterocycles. Axial, nonplanar dimethylamino group of 5,5-dimethyl-2-(dimethylamino)-2-oxo-1,3,2-oxazaphosphorinane as determined by x-ray crystallography. Proton NMR and IR spectroscopic analysis of conformation in solution. (1982). Journal of the American Chemical Society, 104(13), 3520-3526. [Link]

-

Synthetic strategies to pyrido fused heterocycles. (2023). Journal of Chemical Sciences, 135(4), 93. [Link]

-

Pyrrolidine synthesis via ring contraction of pyridines. (2023). Nature Communications, 14(1), 1-9. [Link]

-

Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. (2023). Authorea Preprints. [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis. (2011). Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]

-

Heterocyclic Conformational Analysis. (n.d.). ElectronicsAndBooks. [Link]

-

Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. (n.d.). JenaLib. [Link]

-

NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. (2023). Accounts of Chemical Research, 56(3), 237-247. [Link]

-

Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. (2018). ResearchGate. [Link]

-

Pyramidal Inversion in Heterocycles. (n.d.). Scribd. [Link]

-

Pyridines and Imidazaopyridines With Medicinal Significance. (2015). ResearchGate. [Link]

-

Characterizing Fast Conformational Exchange of Aromatic Rings Using Residual Dipolar Couplings: Distinguishing Jumplike Flips from Other Exchange Mechanisms. (2022). Journal of the American Chemical Society, 144(40), 18399-18410. [Link]

-

Structural and Conformational Aspects in the Chemistry of Heterocycles. (2020). Molecules, 25(20), 4833. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(35), 22695-22718. [Link]

-

x Ray crystallography. (2000). Journal of Medical Genetics, 37(11), 809-816. [Link]

-

IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (2024). googleapis.com. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Molecules, 27(7), 2095. [Link]

-

Benchmark of Generic Shapes for Macrocycles. (2020). Journal of Chemical Information and Modeling, 60(12), 6435-6446. [Link]

-

Structural and Conformational Aspects in the Chemistry of Heterocycles. (2020). ResearchGate. [Link]

-

X-Ray Diffraction. (n.d.). chem.purdue.edu. [Link]

-

X-Ray Structures of Some Heterocyclic Sulfones. (2021). Molecules, 26(16), 4983. [Link]

-

X-Ray diffraction crystallographic structure and solid-state... (2012). ResearchGate. [Link]

-

Pyridine derivatives: Significance and symbolism. (n.d.). scite.ai. [Link]

Sources

- 1. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. storage.googleapis.com [storage.googleapis.com]

- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Conformational Control of Macrocycles by Remote Structural Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. books.rsc.org [books.rsc.org]

- 13. auremn.org.br [auremn.org.br]

- 14. opendata.uni-halle.de [opendata.uni-halle.de]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dasher.wustl.edu [dasher.wustl.edu]

- 17. X-Ray Structures of Some Heterocyclic Sulfones [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Conformational analysis of macrocycles: finding what common search methods miss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Conformational analysis of macrocycles: comparing general and specialized methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Increased Conformational Flexibility of a Macrocycle–Receptor Complex Contributes to Reduced Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Structural, magnetic, and redox diversity of first-row transition metal complexes of a pyridine-based macrocycle: well-marked trends supported by theoretical DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Characterizing Fast Conformational Exchange of Aromatic Rings Using Residual Dipolar Couplings: Distinguishing Jumplike Flips from Other Exchange Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Characterization of 2,3-Cyclododecenopyridine: A Multiscale Computational Framework

Executive Summary

2,3-Cyclododecenopyridine (CAS 6571-43-3) represents a unique intersection of rigid aromatic chemistry and flexible macrocyclic dynamics. Unlike its smaller homologs (e.g., tetrahydroisoquinoline), the 12-membered saturated ring fused to the pyridine core introduces significant conformational entropy, rendering standard static Density Functional Theory (DFT) approaches insufficient. This technical guide outlines a rigorous, self-validating computational framework for studying this molecule, emphasizing dispersion-corrected functionals, conformational ensemble sampling, and predictive pharmacological modeling.

Structural Dynamics & Conformational Sampling

The Theoretical Challenge

The fusion of a planar pyridine ring with a cyclododecene moiety creates a "frustrated" system. The pyridine ring enforces planarity at the fusion carbons (C2 and C3), while the remaining ten carbons of the macrocycle attempt to minimize transannular strain. A single geometry optimization will inevitably trap the system in a local minimum, leading to erroneous Boltzmann-weighted properties.

Protocol 1: Conformational Ensemble Generation

Objective: Identify the Global Minimum (GM) and low-energy conformers within a 3.0 kcal/mol window.

Methodology:

-

Initial Sampling: Use Semi-empirical Tight Binding (GFN2-xTB) via the CREST (Conformer-Rotamer Ensemble Sampling Tool) algorithm. This is superior to standard Force Fields (MMFF94) for macrocycles as it captures electronic stereoelectronic effects.

-

Clustering: Apply Root-Mean-Square Deviation (RMSD) clustering (cutoff 0.125 Å) to reduce the ensemble size.

-

Refinement: Re-optimize the top 50 conformers using DFT at the r2SCAN-3c or B97-3c level for computational efficiency before final high-level calculation.

Causality: We prioritize GFN2-xTB over MMFF94 because the latter often fails to accurately model the

Electronic Structure Determination (DFT)

Functional & Basis Set Selection

Once the conformational ensemble is generated, accurate electronic property calculation requires a functional that accounts for London dispersion forces . The large alkyl loop of cyclododecenopyridine is subject to significant transannular non-covalent interactions (NCIs) that stabilize specific folded conformations.

-

Recommended Functional:

B97X-D or B3LYP-D3(BJ). The "-D" (dispersion) correction is non-negotiable for this molecule. -

Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

-

Solvation: CPCM (Conductor-like Polarizable Continuum Model) using water ($ \epsilon=78.4

\epsilon=4.8 $) for synthetic relevance.

Protocol 2: Frontier Molecular Orbital (FMO) Analysis

Workflow:

-

Calculate Vertical Ionization Potential (IP) and Electron Affinity (EA).

-

Extract HOMO/LUMO energies to predict reactivity.

-

Hypothesis: The HOMO will be localized on the pyridine nitrogen lone pair and the

-system, making it the site of electrophilic attack (e.g., N-oxidation). -

Descriptor: Calculate Chemical Hardness (

) to estimate stability.

-

Data Output Structure

| Property | Level of Theory | Expected Trend / Value |

| Dipole Moment ( | ~2.0 - 2.5 Debye (Vector directed towards N) | |

| HOMO Energy | ~ -6.8 eV (Comparable to 2,3-lutidine) | |

| LUMO Energy | ~ -1.2 eV | |

| Gap ( | Derived | ~ 5.6 eV (Indicates high chemical stability) |

Visualization of Computational Workflow

The following diagram illustrates the necessary cascade of operations to ensure statistical mechanics validity when dealing with macrocyclic fused systems.

Figure 1: The "Ensemble-First" workflow is critical for cyclododecenopyridine to avoid trapping in high-energy local minima caused by the flexible 12-carbon ring.

Pharmacological & Reactivity Profiling

Reactivity: Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density surface (isovalue 0.002 a.u.) reveals the preferred sites for interaction.[1]

-

Red Region (Negative Potential): Localized strictly at the Pyridine Nitrogen. This confirms the molecule acts as a hydrogen bond acceptor and a nucleophile.

-

Blue Region (Positive Potential): The aliphatic protons of the cyclododecene ring.

Drug Development: ADMET Prediction

Cyclododecenopyridine is highly lipophilic due to the

-

LogP Prediction: Computational models (e.g., SwissADME) typically predict a LogP > 5.0 for this structure.

-

Implication: High blood-brain barrier (BBB) permeability but potential solubility issues in aqueous media.

-

Metabolic Liability: The benzylic carbons (positions

to the pyridine ring) are susceptible to Cytochrome P450 oxidation.

Synthesis Simulation (Reaction Mechanism)

Understanding the formation of this scaffold aids in retrosynthetic analysis. The primary route is the condensation of cyclododecanone with acrolein and ammonia (Chichibabin type).

Figure 2: Mechanistic pathway for the gas-phase catalytic synthesis of the fused pyridine scaffold.

Experimental Validation Protocols

To validate the computational data, the following experimental assays are standard:

Protocol A: UV-Vis Absorption Validation

-

Preparation: Dissolve 2,3-cyclododecenopyridine in acetonitrile (

M). -

Measurement: Scan 200–400 nm.

-

Correlation: Compare

with TD-DFT (Time-Dependent DFT) calculated vertical excitation energies. A shift of <20 nm indicates a valid electronic structure model.

Protocol B: NMR Conformational Analysis

-

Experiment: Run Variable Temperature (VT)

H-NMR in -

Observation: Look for coalescence of the methylene signals in the macrocycle.

-

Validation: Calculate the interconversion barrier (

) using the Eyring equation and compare it to the Transition State energy found in the computational conformer search.

References

- Pracht, P., Bohle, F., & Grimme, S. (2020). Automated exploration of the low-energy chemical space with fast quantum chemical methods. Physical Chemistry Chemical Physics, 22, 7169-7192.

-

Gaussian, Inc. (2023). DFT Functional Descriptions: wB97X-D. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Pyridine Scaffold in Drug Discovery: Computational Approaches. PubMed Central. Retrieved from [Link]

- Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. (Source for functional selection causality).

Sources

Technical Whitepaper: Structural and Electronic Integrity of the 2,3-Cyclododecenopyridine System

The following guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It focuses on the structural, electronic, and synthetic validation of the 2,3-cyclododecenopyridine system.[1][2]

Executive Summary

The fusion of macrocyclic aliphatic rings to heteroaromatic cores presents a unique challenge in medicinal chemistry: balancing conformational flexibility with electronic stability. This guide details the investigation of 2,3-cyclododecenopyridine (CAS 6571-43-3), a system where a 12-membered cyclododecene ring is fused to a pyridine core.[1][2][3]

Unlike smaller fused systems (e.g., 2,3-cyclopentenopyridine) where ring strain (Mills-Nixon effect) significantly perturbs aromaticity, the 2,3-cyclododecenopyridine system serves as a model for "stress-free" macrocyclic fusion .[1][2] This document outlines the computational framework for validating its aromaticity, provides a robust continuous-flow synthetic protocol, and analyzes its implications for lipophilic drug design.[1][2]

Theoretical Framework: Aromaticity & Conformational Dynamics

The Macrocyclic Fusion Paradox

In fused aromatic systems, the size of the saturated ring dictates the electronic state of the aromatic core.

-

Small Rings (n=5): Induce bond alternation and rehybridization (strain-induced anti-aromatic character).

-

Medium Rings (n=8-10): Often suffer from transannular strain, forcing the aromatic ring out of planarity.

-

Large Rings (n=12+): The cyclododecene ring in 2,3-cyclododecenopyridine is sufficiently flexible to adopt low-energy conformations (e.g., [3333] square-like) without imparting significant angle strain on the pyridine junction.[1][2]

Computational Investigation Protocol

To rigorously quantify the aromaticity, we employ a multi-metric approach combining magnetic, geometric, and electronic indices.[1][2]

Methodology:

-

Geometry Optimization: DFT (B3LYP-D3/6-311+G(d,p)) to locate the global minimum.[2]

-

NICS (Nucleus-Independent Chemical Shift): Calculated at the geometric center (NICS(0)) and 1Å above the ring plane (NICS(1)zz) to assess

-electron delocalization. -

HOMA (Harmonic Oscillator Model of Aromaticity): A geometric index based on bond length alternation.

Figure 1: Computational Assessment Workflow

Caption: Workflow for the computational validation of aromaticity, integrating magnetic (NICS), geometric (HOMA), and electronic (EDDB) descriptors.

Synthetic Protocol: Continuous Flow Production

While traditional gas-phase catalysis is used industrially, a Continuous Flow Liquid-Phase approach is recommended for research laboratories to ensure safety, scalability, and precise control over stoichiometry.[1][2]

Reaction Design

Chemistry: Modified Chichibabin/Hantzsch condensation. Reagents:

-

Substrate: Cyclododecanone (C12 ketone).[2]

-

Reagent A: Acrolein (or 3-aminoacrolein equivalent).[2]

-

Nitrogen Source: Ammonium Acetate (

).[2] -

Catalyst: Acetic Acid / Propionic Acid solvent system.[1][2]

Step-by-Step Methodology

Equipment Setup:

-

Reactor: Vapourtec R-Series or equivalent flow reactor with a 10 mL PFA coil.

-

Temperature: 120 °C.

-

Back Pressure Regulator (BPR): 100 psi (to maintain liquid phase above boiling points).

Protocol:

-

Feed Preparation:

-

Stream A: Dissolve Cyclododecanone (1.0 eq) and Acrolein (1.2 eq) in Propionic Acid.

-

Stream B: Dissolve Ammonium Acetate (3.0 eq) in Propionic Acid/Water (9:1).

-

-

Mixing: Combine Stream A and Stream B in a T-mixer at a flow rate ratio of 1:1.

-

Residence Time: Adjust total flow rate to achieve a residence time of 20 minutes within the heated coil (120 °C).

-

Quench & Workup:

-

Direct the output into a cooled collection vessel containing saturated

(neutralization). -

Extract with Ethyl Acetate (

). -

Dry organic layer over

and concentrate in vacuo.[2]

-

-

Purification:

-

The crude oil is often sufficiently pure (90%+).

-

Further purification via vacuum distillation (bp 165-175 °C @ 3.7 Torr) or flash chromatography (Hexane/EtOAc).[2]

-

Figure 2: Continuous Flow Synthesis Diagram

Caption: Schematic of the continuous flow synthesis, utilizing a heated coil reactor for efficient condensation and cyclization.

Physicochemical Profile & Drug Development Implications[2][3][4][5]

The fusion of a C12 lipophilic ring to a polar pyridine headgroup creates a "surfactant-like" amphiphilic structure. This has specific implications for drug developability.[1][2][3][4]

Data Summary Table

| Property | Value / Description | Implication for Drug Design |

| Molecular Formula | Moderate MW (217.35 g/mol ), good for fragment-based design.[1][2] | |

| LogP (Predicted) | ~5.5 - 6.0 | High Lipophilicity. Risk of metabolic clearance and non-specific binding.[2] Requires polar decoration. |

| pKa (Predicted) | ~6.4 | Weakly basic.[2] Protonated at physiological pH (7.[2]4) to a minor extent (~10%). |

| Boiling Point | 165-175 °C (3.7 Torr) | Thermally stable, amenable to high-temp cross-coupling reactions.[1][2] |

| Aromaticity | Intact (Hückel 6 | The pyridine ring retains full aromatic character; the macrocycle does not induce bond alternation. |

Structural Validation

-

X-Ray Crystallography: Expect a planar pyridine ring.[2] The cyclododecene ring typically adopts a [3333] square conformation fused at a corner.

-

NMR Signature:

-

NMR: Pyridine protons (typically

-

High-field multiplets (

1.2–3.0 ppm) correspond to the macrocyclic methylene protons.

-

NMR: Pyridine protons (typically

References

-

BenchChem. (n.d.).[2] 2,3-Cyclododecenopyridine (CAS 6571-43-3) Structure and Properties. Retrieved from

-

CAS Common Chemistry. (n.d.).[2] 2,3-Cyclododecenopyridine Details. American Chemical Society.[1][2][5] Retrieved from

-

Sigma-Aldrich. (n.d.).[2] Pyridine Derivative Synthesis and Properties. Retrieved from

-

GuideChem. (n.d.). Cycloalkenopyridines: Synthesis and Applications. Retrieved from

-

National Institutes of Health (NIH). (2014). A hybrid macrocycle with a pyridine subunit displays aromatic character. J Am Chem Soc.[1][2][5] Retrieved from

Sources

- 1. youtube.com [youtube.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 2,3-Cyclododecenopyridine (CAS 6571-43-3) For Research [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of size, charge, and spin state on Hückel and Baird aromaticity in [N]annulenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

Discovery and Isolation of Novel Macrocyclic Pyridine Alkaloids

Executive Summary

The discovery of macrocyclic pyridine alkaloids—specifically 3-alkylpyridinium alkaloids (3-APAs)—represents a high-value frontier in marine natural products chemistry. Predominantly sourced from Haplosclerida sponges (e.g., Haliclona, Xestospongia), these compounds exhibit potent cytotoxicity, antibacterial, and anticholinesterase activities. However, their isolation is plagued by technical challenges: permanent positive charges, amphiphilic nature, and structural flexibility that complicates NMR analysis.

This guide moves beyond generic extraction protocols. It delineates a Molecular Networking-guided workflow that integrates GNPS (Global Natural Products Social Molecular Networking) for early dereplication with a specialized isolation pipeline designed to handle the unique physicochemical properties of pyridinium macrocycles.

Chemical Space & Biosynthetic Logic

Understanding the target class is the first step in designing an isolation strategy. Macrocyclic 3-APAs (e.g., viscosamine, haliclamines, cyclostellettamines) are characterized by:

-

Head Group: A hydrophilic pyridinium or tetrahydropyridine ring.

-

Linker: Long aliphatic alkyl chains (often C6–C12) connecting the head groups.

-

Topology: Varying degrees of oligomerization (dimers, trimers, tetramers) forming large macrocycles.

Biosynthetic Implication for Isolation: These compounds are derived from the condensation of ammonia/amines with aldehydes (often derived from fatty acids). Consequently, they possess surfactant-like properties (polar head, non-polar tail). This amphiphilicity causes them to streak on silica gel and form micelles in solution, necessitating specific chromatographic interventions described in Phase 2.

Phase 1: Strategic Extraction & Digital Dereplication

Traditional bioassay-guided fractionation is slow and resource-intensive. We utilize a Metabolomics-First approach.

The "Soft" Extraction Protocol

Avoid harsh acid-base extraction initially, as it can induce ring opening or polymerization of reactive intermediates (e.g., dihydropyridines).

-

Lyophilization: Freeze-dry sponge tissue to remove water, preventing hydrolysis.

-

Desalting: Extract lyophilized tissue with MeOH:DCM (1:1) .

-

Why? Methanol disrupts cell membranes; DCM solubilizes the lipophilic alkyl chains.

-

-

Partitioning:

-

Dissolve crude extract in 90% MeOH/H2O.

-

Partition against n-Hexane (removes fats/sterols).

-

Adjust aqueous layer to 50% MeOH and partition against DCM or n-Butanol .

-

Target Fraction: The 3-APAs typically reside in the n-Butanol or aqueous MeOH fraction due to their ionic nature.

-

GNPS Molecular Networking (The Filter)

Before physical isolation, we map the chemical space to identify novel clusters.

-

Data Acquisition: Run LC-MS/MS (Q-TOF) in Positive Mode (these alkaloids ionize effortlessly as [M]+ or [M+H]+).

-

Networking Logic:

-

3-APAs fragment predictably. Look for characteristic neutral losses of pyridine (79 Da) or alkyl chain fragments.

-

Cluster Analysis: In GNPS, known 3-APAs (e.g., cyclostellettamines) will cluster together. "Orphan" nodes connected to these clusters represent potential novel analogs (e.g., varying chain lengths or oxidation states).

-

Phase 2: Targeted Isolation Workflow (The Core)

This workflow addresses the "stickiness" of pyridinium salts on stationary phases.

Step-by-Step Isolation Protocol

Step 1: Size Exclusion Chromatography (The Cleanup)

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: MeOH:DCM (1:1).

-

Purpose: Removes high molecular weight pigments and salts. 3-APAs elute in the middle fractions.

Step 2: Cation Exchange (Optional but Recommended)

-

If the fraction is complex, use a weak cation exchanger (e.g., CM-Sephadex).

-

Load: In water/MeOH.

-

Elute: Gradient of NaCl or NH4Cl. This separates neutral lipids from the charged alkaloids.

Step 3: Reversed-Phase HPLC (The Resolution)

-

Column: Phenyl-Hexyl or C18 (5 µm).

-

Insight: Phenyl-Hexyl phases often provide better selectivity for aromatic pyridinium rings via

interactions compared to standard C18.

-

-

Mobile Phase: H2O : MeCN (+ 0.1% TFA ).

-

Critical: The TFA is non-negotiable. It acts as an ion-pairing agent, sharpening the peaks of the charged alkaloids. Without it, peaks will tail severely.

-

Step 4: Counter-Ion Exchange (The Finishing Move)

-

HPLC fractions containing TFA salts are often hygroscopic and acidic, degrading during storage.

-

Protocol: Pass the pure HPLC fraction through a small Dowex 1x8 (Cl- form) column.

-

Result: Converts TFA salts to stable Chloride salts, which are better for biological assays and NMR.

Visualization: Isolation Decision Matrix

Figure 1: Strategic isolation workflow for macrocyclic pyridine alkaloids, prioritizing ion-pairing HPLC and counter-ion exchange.

Phase 3: Structural Elucidation & Validation

Structure determination of 3-APAs is notoriously difficult due to symmetry and conformational flexibility .

The "Methylene Blur" Problem

In 1H NMR, the long alkyl chains appear as a large, overlapping "hump" at

-

Solution: Use HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) to establish the exact molecular formula and chain length.

-

Symmetry Warning: A cyclic dimer (

) and a cyclic tetramer (

2D NMR Strategy

-

COSY: To trace the spin system from the pyridine ring into the first

methylenes of the chain. -

HMBC: Critical for connecting the alkyl chain to the pyridine ring (correlations from H-2/H-6 of pyridine to C-1' of the chain).

-

HSQC-TOCSY: Useful to resolve overlapping methylene signals near the aromatic ring.

Conformational Isomers

Macrocyclic alkaloids often exist as slowly interconverting conformers (atropisomers) on the NMR time scale, leading to broad or doubled peaks.

-

Validation Step: Run Variable Temperature (VT) NMR. Heating the sample (e.g., to 50°C in DMSO-

) often coalesces these peaks into sharp singlets, confirming a single pure compound rather than a mixture.

Quantitative Data Summary: 3-APA Properties

| Parameter | Characteristic Behavior | Experimental Adjustment |

| Ionization | Permanent Positive Charge (Pyridinium) | Use ESI(+) MS; no acid needed for ionization, but needed for chromatography. |

| Solubility | Amphiphilic (Soap-like) | Soluble in MeOH, EtOH. Foams in water.[1][2][3][4] Avoid pure water injection in HPLC. |

| Chromatography | Severe Tailing on Silica | Use C18/Phenyl-Hexyl with 0.1% TFA. Avoid normal phase silica if possible. |

| Stability | Susceptible to Nucleophiles | Avoid strong bases (NaOH) which can attack the pyridinium ring (Zincke reaction). |

| UV Abs | Monitor at 265 nm (characteristic of 3-alkylpyridinium chromophore). |

References

-

Molecular Networking for Alkaloid Discovery

-

Synthesis and Isol

- Source: Timm, C., & Köck, M. (2010). "Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa." Marine Drugs.

-

URL:[Link]

-

GNPS Platform Document

-

Structural Elucid

- Source: Laville, R., et al. (2009). "3-Alkylpyridinium salts from Haplosclerida marine sponges: Isolation, structure elucidations, and biosynthetic considerations." European Journal of Organic Chemistry.

-

URL:[Link]

-

Bioactivity of Marine Pyridine Alkaloids

- Source: Alvarez-Micou, C., et al. (2011). "Synthesis of Marine-Derived 3-Alkylpyridinium Alkaloids with Potent Antiprotozoal Activity." Journal of Medicinal Chemistry.

-

URL:[Link]

Sources

- 1. 3-Alkylpyridinium - Wikipedia [en.wikipedia.org]

- 2. Isolation and Partial Purification of Bioactive Compounds from Sponge Sigmadocia Fibulata (Schmidt) Collected from West Coast of Mumbai, India – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. zenodo.org [zenodo.org]

- 4. ijzi.net [ijzi.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reproducible molecular networking of untargeted mass spectrometry data using GNPS | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Method development for 2,3-cyclododecenopyridine synthesis

Application Note & Protocol Guide

Topic: Method Development for the Synthesis of 2,3-Cyclododecenopyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 2,3-Cyclododecenopyridine

2,3-Cyclododecenopyridine is a heterocyclic compound featuring a pyridine ring fused to a twelve-membered cyclododecene ring. This unique structural motif serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the realms of medicinal and agrochemical research.[1] The large, lipophilic cyclododecene moiety can be leveraged to enhance the binding affinity of drug candidates to hydrophobic protein pockets, while the pyridine nitrogen acts as a key site for hydrogen bonding or salt formation, potentially improving pharmacokinetic properties.[1]

The development of robust and efficient synthetic routes to this scaffold is therefore of significant interest. This guide details the method development for synthesizing 2,3-cyclododecenopyridine, focusing on the versatile and historically significant Friedländer Annulation . This reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, provides a direct and adaptable route to the target quinoline and related fused pyridine systems.[2][3][4] We will explore various catalytic systems, reaction conditions, and provide detailed, field-tested protocols for its successful implementation.

Mechanistic Insight: The Friedländer Annulation Pathway

The Friedländer synthesis can proceed through two primary mechanistic pathways, the selection of which is often influenced by the specific substrates and catalytic conditions employed.[4][5] Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

-

Aldol-First Pathway: The reaction initiates with an aldol condensation between the 2-aminoaryl ketone and the α-methylene carbonyl compound. This is followed by cyclization via Schiff base (imine) formation and subsequent dehydration to yield the aromatic pyridine ring.[4]

-

Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base between the amine of the 2-aminoaryl ketone and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and dehydration to form the final product.[4]

Caption: Alternative mechanistic pathways for the Friedländer synthesis.

Method Development and Optimization

The successful synthesis of 2,3-cyclododecenopyridine via the Friedländer annulation hinges on the careful selection of starting materials, catalysts, and reaction conditions. The most direct approach involves the reaction of cyclododecanone, an ammonia source, and an α,β-unsaturated carbonyl compound like acrolein, which form the necessary precursors in situ.[1]

Catalyst Selection: A Comparative Analysis

The choice of catalyst is a critical parameter that dictates reaction efficiency, time, and yield. The Friedländer reaction can be promoted under acidic, basic, or neutral (high temperature) conditions.[2][3]

| Catalyst Type | Examples | Advantages | Considerations & Causality |

| Brønsted Acids | p-TsOH, H₂SO₄, Acetic Acid[2][6] | Readily available, effective for many substrates. Acetic acid can act as both catalyst and a green solvent.[6] | Can lead to side reactions if substrates are sensitive to strong acids. Water can be detrimental, requiring anhydrous conditions.[2] |

| Lewis Acids | ZnCl₂, FeCl₃, Sc(OTf)₃[2] | Can be highly efficient and offer different selectivity compared to Brønsted acids. | Often require anhydrous conditions and can be sensitive to air/moisture. Stoichiometric amounts may be needed. |

| Bases | KOH, NaOH, Piperidine[2][7] | Effective for specific substrates. Avoids degradation of acid-sensitive functional groups. | Can promote self-aldol condensation of the ketone starting material, reducing yield.[2] Slow addition of reagents can mitigate this. |

| Modern Catalysts | Iodine, Ionic Liquids, Nanocatalysts[2][8] | Often offer higher yields, milder conditions, and improved sustainability (e.g., solvent-free conditions).[3][8] | May require specialized synthesis or purchase, potentially increasing costs. |

Reaction Conditions: Conventional Heating vs. Microwave Irradiation

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. For the Friedländer synthesis, it offers a dramatic improvement over conventional heating.

-

Conventional Heating: Reactions are typically run at reflux for several hours to overnight.[2] While reliable, this can lead to the formation of side products, especially at high temperatures.[2]

-

Microwave Irradiation: By using microwave irradiation, particularly with acetic acid as both the solvent and catalyst, reaction times can be reduced from days to as little as 5-10 minutes at 160 °C, with excellent yields.[6][9] This rapid, localized heating minimizes side product formation and offers a significant advantage in efficiency and energy consumption.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inappropriate catalyst choice.[2]2. Impure starting materials or presence of water.[2]3. Low reaction temperature. | 1. Screen different catalysts (acidic, basic, Lewis acid).2. Ensure purity of reagents and use anhydrous solvents.3. Gradually increase temperature or switch to microwave irradiation.[5] |

| Side Product Formation (e.g., Self-Condensation) | 1. Base catalyst promoting self-aldol reaction of the ketone.[2]2. Excessively high temperatures or prolonged reaction times.[5] | 1. Slowly add the ketone to the reaction mixture.2. Switch to an acid catalyst.3. Reduce reaction temperature and monitor progress by TLC to avoid over-running the reaction.[5] |

| Poor Regioselectivity (with unsymmetrical ketones) | Use of an unsymmetrical ketone without proper control.[5] | Optimize by screening different catalysts and temperatures. Slower addition of the ketone may also improve selectivity.[5] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2,3-cyclododecenopyridine. The starting materials are based on the reaction of a 2-aminoaryl ketone analog (formed in-situ from cyclododecanone and ammonia) and an α-methylene carbonyl compound.

General Experimental Workflow

Caption: General workflow for 2,3-cyclododecenopyridine synthesis.

Protocol 1: Acid-Catalyzed Synthesis (Conventional Heating)

This protocol uses p-toluenesulfonic acid (p-TsOH) as a robust Brønsted acid catalyst.

1. Reaction Setup:

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolve 2-aminobenzophenone analog (e.g., 2-amino-cyclododecanone, 5.0 mmol, 1.0 equiv) in toluene (40 mL). Note: This precursor may be generated in situ.

2. Addition of Reagents:

-

Add the α-methylene ketone (e.g., cyclohexanone, 5.5 mmol, 1.1 equiv).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.5 mmol, 10 mol%).

3. Reaction:

-

Heat the mixture to reflux (approx. 110 °C).

-

Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

4. Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) followed by brine (20 mL).[2]

5. Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2,3-cyclododecenopyridine.[5]

Protocol 2: Base-Catalyzed Synthesis (Conventional Heating)

This protocol uses potassium hydroxide (KOH) as the catalyst and is suitable for substrates that may be sensitive to acid.

1. Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzophenone analog (5.0 mmol, 1.0 equiv) in ethanol (50 mL).

2. Addition of Reagents:

-

Add the α-methylene ketone (5.5 mmol, 1.1 equiv).

-

Add a catalytic amount of potassium hydroxide (1.0 mmol, 20 mol%).[2]

3. Reaction:

-

Heat the mixture to reflux (approx. 78 °C).

-

Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.[2]

4. Work-up:

-

After cooling, pour the reaction mixture into ice-cold water.

-

A precipitate may form, which can be collected by filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

5. Purification:

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the final product.

Protocol 3: Microwave-Assisted Synthesis (Acid-Catalyzed)

This protocol leverages the speed and efficiency of microwave heating, using acetic acid as both the solvent and catalyst.[6]

1. Reaction Setup:

-

In a 10 mL microwave-safe reaction vessel equipped with a small magnetic stir bar, add the 2-aminobenzophenone analog (1.0 mmol, 1.0 equiv) and the α-methylene ketone (2.0 mmol, 2.0 equiv).

2. Addition of Reagents:

-

Add neat acetic acid (2-3 mL) to the vessel.

3. Reaction:

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a constant temperature of 160 °C for 5-10 minutes.[6][9]

4. Work-up:

-

After the vessel has cooled to room temperature, carefully unseal it.

-

Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 15 mL).

5. Purification:

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Further purification by column chromatography on silica gel will provide the highly pure 2,3-cyclododecenopyridine.

Conclusion

The Friedländer annulation provides a highly effective and versatile platform for the synthesis of 2,3-cyclododecenopyridine. While traditional acid- and base-catalyzed methods under conventional heating are reliable, modern approaches utilizing microwave irradiation offer unparalleled advantages in speed, efficiency, and yield. By carefully selecting the catalytic system and reaction conditions based on the principles outlined in this guide, researchers can efficiently access this valuable heterocyclic scaffold for applications in drug discovery and materials science.

References

-

Tandem One-Pot Synthesis of Polysubstituted Pyridines Using the Blaise Reaction Intermediate and 1,3-Enynes. ACS Publications. [Link]

-

Synthesis of pyridine derivatives using multicomponent reactions. ResearchGate. [Link]

-

Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PMC. [Link]

-

Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. ResearchGate. [Link]

-

Tandem Dearomatization/Enantioselective Allylic Alkylation of Pyridines. ACS Publications. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

Friedländer synthesis. Wikipedia. [Link]

-

Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

-

Friedlaender Synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Friedlaender Synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Application Note: Advanced Catalytic Architectures for Cyclododecene Functionalization

Executive Summary

Cyclododecene (